molecular formula C19H20N6O2S B2385981 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine CAS No. 1396859-60-1

6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B2385981
CAS No.: 1396859-60-1
M. Wt: 396.47
InChI Key: NDWOBIOLSITEQA-UHFFFAOYSA-N
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Description

6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrimidine ring, a piperazine ring substituted with a phenylsulfonyl group, and a pyridine ring. The unique arrangement of these functional groups contributes to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.

    Sulfonylation: The phenylsulfonyl group is introduced by reacting the piperazine derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyridine: The final step involves coupling the pyrimidine-piperazine intermediate with a pyridine derivative, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups or other reducible functionalities.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated derivatives, palladium catalysts, bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrimidine or pyridine derivatives.

Scientific Research Applications

6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a lead compound for drug development.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and toxicity to evaluate its suitability as a drug candidate.

    Chemical Biology: It serves as a tool compound to probe biological systems and understand the molecular mechanisms of disease.

Mechanism of Action

The mechanism of action of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways that are critical for the survival and proliferation of cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyrimidin-4-amine: Similar structure with a different position of the pyridine ring.

    6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyrimidin-4-amine: Similar structure with a different position of the pyridine ring.

    6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-2-amine: Similar structure with a different position of the amine group.

Uniqueness

The uniqueness of 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine lies in its specific arrangement of functional groups, which may confer distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

6-[4-(benzenesulfonyl)piperazin-1-yl]-N-pyridin-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c26-28(27,16-6-2-1-3-7-16)25-12-10-24(11-13-25)19-14-18(21-15-22-19)23-17-8-4-5-9-20-17/h1-9,14-15H,10-13H2,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWOBIOLSITEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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